![molecular formula C14H26O5 B584732 (2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester CAS No. 958350-60-2](/img/structure/B584732.png)
(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester
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Overview
Description
“(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester” is a type of tert-butyl ester . Tert-butyl esters are widely used in synthetic organic chemistry . They are often used as protecting groups due to their stability under various conditions .
Synthesis Analysis
Tert-butyl esters can be synthesized from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of tert-butyl esters involves a carbonyl group (C=O) and an alkyl group ®. The specific structure of “(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester” is not available in the resources I have .Chemical Reactions Analysis
Tert-butyl esters can undergo various chemical reactions. They can react with bases, nucleophiles, and electrophiles . They can also undergo reduction and oxidation reactions . Deprotection of tert-butyl esters can be achieved using aqueous phosphoric acid .Physical And Chemical Properties Analysis
Tert-butyl esters are generally stable under various conditions . They do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols .Scientific Research Applications
Cancer Treatment Research
The compound has been synthesized and evaluated as a prodrug in the form of tert-butyl ester and ethyl ester derivatives. These prodrugs have shown promise in inhibiting the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231 . The research indicates that these compounds could serve as novel therapeutics for the treatment of multiple subtypes of breast cancer.
Pharmacokinetics
Studies on the lead L-γ-methyleneglutamic acid amide, a related compound, have established tissue-specific distribution and pharmacokinetic parameters. This research provides valuable insights into the distribution and half-life of these compounds, which is crucial for developing effective cancer treatments .
Synthesis of Complex Medicinal Compounds
β-Keto esters, which include the tert-butyl and ethyl ester groups, are key intermediates in the synthesis of complex molecules. These compounds are used in the synthesis of pharmaceuticals like paclitaxel and prunustatin A, highlighting their importance in medicinal chemistry .
Biodiesel Production
The transesterification of β-keto esters, which includes the tert-butyl and ethyl ester groups, is a significant process in biodiesel production. This method is preferred due to its minimal environmental impact and its role in the sustainable production of biodiesel from vegetable oils .
Agrochemicals
The transesterification process involving β-keto esters is also applied in the production of agrochemicals. This demonstrates the compound’s versatility and its potential application in the agricultural sector .
Organic Synthesis
β-Keto esters are important synthons in organic chemistry due to their electrophilic and nucleophilic sites. The ability to selectively transesterify these esters is a useful transformation in organic synthesis, allowing for the creation of a wide range of chemical products .
Mechanism of Action
Safety and Hazards
Future Directions
Tert-butyl esters continue to find large applications in synthetic organic chemistry . Their use in the synthesis of complex molecules and pharmaceuticals is likely to continue. Future research may focus on developing more efficient and sustainable methods for synthesizing and using tert-butyl esters.
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5/c1-8-17-11(15)9-10(18-13(2,3)4)12(16)19-14(5,6)7/h10H,8-9H2,1-7H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDULCUXDEORGFW-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester |
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